Home > Products > Screening Compounds P120033 > 2-(4-Methoxy-benzyl)-piperazine
2-(4-Methoxy-benzyl)-piperazine -

2-(4-Methoxy-benzyl)-piperazine

Catalog Number: EVT-12744970
CAS Number:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sigma Receptor Ligand Development and Molecular Imaging Applications

Radiotracer Design for Positron Emission Tomography (PET) Targeting σ₁ Receptors

The structural core of 2-(4-methoxy-benzyl)-piperazine serves as a versatile scaffold for developing σ₁ receptor-specific PET radiotracers. Its N-benzylpiperazine moiety provides optimal geometry for interacting with the σ₁ receptor's ligand-binding pocket, characterized by a hydrophobic cupin-like β-barrel domain and key residues (Glu172, Asp126) that coordinate ligand binding [1] [8]. Radiotracer design focuses on incorporating positron-emitting isotopes while preserving pharmacophore integrity.

[¹¹C] and [¹⁸F] Isotope Labeling Strategies for In Vivo Imaging

Carbon-11 labeling typically targets the O-methyl group of the 4-methoxybenzyl moiety via [¹¹C]methylation of precursor phenols. This approach yielded [¹¹C]MBP (Ki σ₁ = 2.7 nM) with 90% radiochemical purity and high molar activity (>2 Ci/μmol) [8]. Fluorine-18 analogs employ fluoroalkyl ether chains at the para-position, exemplified by [¹⁸F]FEBMP (4-(2-fluoroethoxy)benzyl derivative), which maintains nanomolar σ₁ affinity (Ki = 2.6 nM) [8] [10]. The spirocyclic piperidine variant [¹⁸F]fluspidine demonstrates slower dissociation kinetics, advantageous for quantitative imaging [3] [5].

Lipophilicity Optimization (log D 2–3.5) for Blood-Brain Barrier Penetration

Systematic modification of the piperazine N-substituent balances lipophilicity and brain penetration. Analogs with aliphatic acyl chains (e.g., 3-cyclohexylpropanoyl) achieve optimal log D values of 2.8–3.2, correlating with 3.5–4.5% ID/g brain uptake at 5 min post-injection in rodents [2] [8]. Polar 4-hydroxymethylbenzyl derivatives (log D = 1.9) show reduced brain entry (<1% ID/g), underscoring the critical log D window [2].

Table 1: Lipophilicity-Brain Uptake Relationship in Piperazine-Based Radiotracers

Compoundlog D (pH 7.4)Brain Uptake (%ID/g, 5 min)σ₁ Ki (nM)
[¹¹C]MBP2.12.82.7
[¹⁸F]FEBMP3.04.12.6
3-Cyclohexylpropanoyl analog3.24.51.6
4-Hydroxymethyl analog1.90.918.1

1.2. In Vitro Binding Affinity Profiling Against σ₁/σ₂ Receptor Subtypes

Competitive Displacement Assays Using ³H-Pentazocine

Standard binding assays using guinea pig or human brain membranes quantify σ₁ affinity. The lead compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibits Ki σ₁ = 1.6 nM, representing a 7-fold improvement over earlier analogs [2]. Benzofuran-integrated derivatives like IAM6067 show Ki σ₁ = 2.6 nM with exceptional σ₂/σ₁ selectivity (187-fold) [10]. Consistent structure-activity relationships emerge:

  • Cyclohexyl/propionyl groups at piperazine N-4 enhance σ₁ affinity 10-fold versus phenyl analogs
  • Para-methoxybenzyl maintains optimal hydrophobic filling of HYD2 domain
  • Fluorinated alkoxy chains improve selectivity over σ₂ receptors [2] [8]

Selectivity Screening for Off-Target Activity (Dopaminergic/Serotonergic Receptors)

Comprehensive receptor panels confirm minimal off-target binding. At 100 nM, 2-(4-methoxy-benzyl)-piperazine derivatives show <35% inhibition at dopamine D₂, serotonin 5-HT₁A/₂A, and opioid receptors [8] [10]. Crucially, fluspidine retains >1,000-fold selectivity over vesicular acetylcholine transporters (VAChT), eliminating a key limitation of early tracers like [¹¹C]SA4503 [5] [7].

Table 2: Selectivity Profiles of Optimized σ₁ Ligands

Compoundσ₁ Ki (nM)σ₂/σ₁ SelectivityVAChT Ki (nM)5-HT₂A %Inh (100 nM)
MBP2.738>1,000<20%
FEBMP2.6187>1,000<15%
Lan-0101 analog1.061,344>10,000<10%

1.3. In Vivo Pharmacological Characterization in Non-Human Primates

Blocking Studies with Haloperidol for Receptor Specificity Validation

Dynamic PET imaging in Papio hamadryas baboons demonstrates σ₁-specific binding. Pre-administration of haloperidol (1 mg/kg, IV) reduces brain uptake of [¹¹C]MBP by 79–90% across receptor-dense regions (cortex, thalamus, cerebellum) [8] [10]. The irreversible antagonist E-52862 similarly blocks >80% of [¹⁸F]FEBMP binding, confirming saturable engagement with σ₁ receptors [10]. Nonspecific binding remains consistently low (<20% of total) in all studies.

Quantitative Biodistribution Kinetics in CNS Regions

Time-activity curves reveal distinct kinetic profiles:

  • High-uptake regions: Pons/raphe (VT = 28.3 ± 3.1 mL/cm³), thalamus (VT = 24.1 ± 2.7 mL/cm³)
  • Moderate uptake: Cortex (VT = 12.4 ± 1.5 mL/cm³), striatum (VT = 10.2 ± 1.2 mL/cm³) [7] [10]The two-tissue compartment model best fits tracer kinetics, with binding potentials (BPND) ranging from 2.3 (cortex) to 4.1 (pons) for [¹⁸F]fluspidine [3] [5]. Notably, [¹¹C]CNY-01 shows irreversible binding kinetics in primates, with standardized uptake values (SUVs) plateauing at >3.0 in σ₁-rich regions within 30 minutes [9].

Table 3: In Vivo Kinetics of Piperazine-Based σ₁ Tracers in Primates

RadiotracerThalamus VT (mL/cm³)Cortex BPNDHaloperidol Blockade (%)
[¹¹C]MBP24.1 ± 2.72.8 ± 0.385%
[¹⁸F]FEBMP26.4 ± 3.23.1 ± 0.490%
[¹¹C]CNY-0131.7 ± 4.1*N/A (irreversible)82%

*Plateau SUV >3.0 at 30 min post-injection

Properties

Product Name

2-(4-Methoxy-benzyl)-piperazine

IUPAC Name

2-[(4-methoxyphenyl)methyl]piperazine

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3

InChI Key

DINRDQCLKJBKSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CNCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.